N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine
Description
N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring and an indazole ring, both of which are known for their significant biological activities. The presence of these rings makes the compound a potential candidate for various applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-4-19-17(22(5-2)27(25-19)16-10-7-6-8-11-16)14-23-20-12-9-13-21-18(20)15-26(3)24-21/h6-8,10-11,15,20,23H,4-5,9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITSOSMFQKIRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2)CC)CNC3CCCC4=NN(C=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and indazole intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-diketone . The indazole ring can be formed via cyclization reactions involving ortho-substituted anilines and hydrazines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole or indazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazole or indazole rings .
Scientific Research Applications
N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and indazole derivatives, such as:
- 3,5-Dimethyl-1-phenylpyrazole
- 2-Methyl-4,5,6,7-tetrahydroindazole
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
N-[(3,5-diethyl-1-phenylpyrazol-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazol-4-amine is unique due to its specific combination of pyrazole and indazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
